tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is a research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. It is also known as tert-butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important intermediate for quinolone antibacterial agents, has been developed . Another study describes synthetic methods to prepare both Fmoc- and Boc-protected 4R- and 4S-perfluoro-tert-butyl hydroxyprolines .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its InChI code and SMILES string . The InChI code provides a unique representation of the molecule’s structure, while the SMILES string provides a more human-readable representation.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.31 g/mol. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be inferred from similar compounds .
Scientific Research Applications
Synthesis and Application in Organic Chemistry
Synthesis of Ketoester Derivatives : A study details the synthesis of 2(S)-(beta-tert-Butoxycarbonyl-alpha-(S)-hydroxyethyl)-4-R-hydroxypyrrolidine-1-carboxylic acid, tert-butyl ester, showcasing its application in the synthesis of complex molecules using ruthenium-BINA complex and lithium hexamethyldisilylamide (King, Armstrong, & Keller, 2005).
Medicinal Chemistry Applications : Research highlights the use of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derived from the compound, as synthons for dipeptidyl peptidase IV inhibitors, illustrating the compound's role in facilitating the synthesis of medicinal intermediates (Singh & Umemoto, 2011).
Chiral Auxiliary in Kinetic Resolution : Another application is found in dynamic kinetic resolution processes, where the compound serves as a chiral auxiliary, enabling the stereoselective synthesis of α-amino acids, a crucial step for the production of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Enzyme-catalyzed Kinetic Resolution : The compound has also been used in enzyme-catalyzed kinetic resolutions, further demonstrating its utility in achieving high enantioselectivity in the synthesis of chiral molecules (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Future Directions
properties
IUPAC Name |
tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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